molecular formula C20H17ClN2O3S2 B2554719 4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942006-90-8

4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2554719
CAS No.: 942006-90-8
M. Wt: 432.94
InChI Key: ITTOWZDCXZATOM-UHFFFAOYSA-N
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Description

The chemical compound 4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule of significant interest in medicinal and agrochemical research. Its structure, which integrates a tetrahydroquinoline scaffold doubly functionalized with a thiophene sulfonamide and a chlorinated benzamide, positions it as a high-value intermediate for probing biological pathways. This specific molecular architecture, featuring a benzamide group, is frequently investigated for its potential to interact with enzyme active sites. Researchers utilize such compounds in the development of inhibitors targeting a range of proteins, including histone deacetylases (HDACs), which are crucial targets in oncology and neurodegenerative disease research . Furthermore, the presence of the thiophene and sulfonamide motifs is a common feature in compounds screened for antimicrobial activity. Structural analogues, particularly those incorporating thiophene and amide functionalities, have demonstrated promising fungicidal activities against destructive plant pathogens like cucumber downy mildew, highlighting the potential of this compound class in the design of next-generation crop protection agents . As a key building block, this benzamide derivative provides researchers a versatile chemical tool for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the discovery of novel bioactive molecules across multiple therapeutic and agrochemical domains.

Properties

IUPAC Name

4-chloro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S2/c21-16-7-5-14(6-8-16)20(24)22-17-9-10-18-15(13-17)3-1-11-23(18)28(25,26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTOWZDCXZATOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1,2,3,4-tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.

    Introduction of the Thiophen-2-ylsulfonyl Group: The thiophen-2-ylsulfonyl group is introduced via sulfonylation, where thiophene-2-sulfonyl chloride reacts with the tetrahydroquinoline intermediate under basic conditions.

    Chlorination: The chloro group is introduced through a chlorination reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, where the amine group of the tetrahydroquinoline derivative reacts with 4-chlorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiophen-2-ylsulfonyl group can enhance binding affinity to these targets, while the chloro and benzamide groups may contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. Tetrahydroquinoline Derivatives with Heterocyclic Sulfonamides

  • Compound U6G (): 4-Chloro-N-{[1-(3-chlorobenzene-1-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methyl}benzamide shares a tetrahydroquinoline backbone and benzamide group with the target compound. However, U6G features a 3-chlorobenzoyl group instead of a thiophene sulfonyl moiety.
  • LASSBio-1446 (): N-(4-(Thiomorpholinosulfonyl)phenyl)benzamide replaces the tetrahydroquinoline core with a thiomorpholine sulfonyl group. The absence of the tetrahydroquinoline ring reduces conformational rigidity, which could diminish target binding specificity .

B. Benzamide-Based Pesticides ()

  • Zarilamid (4-Chloro-N-(cyanoethoxymethyl)benzamide): This pesticidal benzamide lacks the tetrahydroquinoline and sulfonyl groups. Its cyanoethoxymethyl substituent confers polar character, contrasting with the target compound’s aromatic thiophene sulfonyl group. Such differences highlight how substituents dictate application (pesticidal vs.

C. 1,2,4-Triazole Derivatives ()

  • Compounds [7–9] in feature 1,2,4-triazole cores with sulfonylphenyl and difluorophenyl groups. While structurally distinct, their synthesis via hydrazinecarbothioamide cyclization underscores the importance of tautomerism (thione vs. thiol forms) in stabilizing heterocycles—a consideration for the target compound’s sulfonyl group .
Pharmacokinetic and Physicochemical Properties
  • Lipophilicity : The thiophene sulfonyl group may increase logP compared to LASSBio-1446’s thiomorpholine, enhancing blood-brain barrier penetration.

Biological Activity

4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C20_{20}H17_{17}ClN2_2O3_3S2_2
  • Molecular Weight : 432.9 g/mol
  • CAS Number : 942006-90-8

The structural characteristics of this compound facilitate interactions with various biological targets, which are crucial for its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of tetrahydroquinoline have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
AHCT-1165.0
BMCF-77.5
CSK-BR36.0

These findings suggest that the compound may exert antiproliferative effects through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. In vitro tests demonstrated moderate to strong antibacterial activity against several strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

These results indicate that the compound may serve as a potential candidate for developing new antibacterial agents.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease:

EnzymeInhibition (%)
Acetylcholinesterase85
Urease78

These findings suggest that the compound could be beneficial in treating conditions related to enzyme dysregulation.

The biological activities of this compound are likely mediated through several mechanisms:

  • Receptor Interaction : The compound may act on various receptors involved in cancer proliferation and apoptosis.
  • Enzyme Modulation : By inhibiting key enzymes, it can disrupt metabolic pathways essential for bacterial survival and cancer cell growth.
  • Cellular Uptake : The structural features allow for efficient cellular uptake, enhancing its bioavailability and efficacy.

Case Studies

  • Case Study on Anticancer Efficacy : In a study involving human cancer cell lines, the compound was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Efficacy Study : A recent investigation into its antibacterial properties revealed that the compound disrupts bacterial cell membrane integrity, leading to cell lysis.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from tetrahydroquinoline precursors. Key steps include sulfonylation of the tetrahydroquinoline moiety using thiophene-2-sulfonyl chloride, followed by benzamide coupling. Intermediates are characterized via:

  • 1H NMR : Peaks for aromatic protons (δ 6.2–7.7 ppm), sulfonyl group protons (δ 3.1–3.3 ppm), and tetrahydroquinoline backbone (δ 1.5–2.7 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., m/z 357.2 for related analogs) .
  • HPLC : Purity >95% is standard, validated using C18 reverse-phase columns .

Q. Which spectroscopic techniques confirm structure and purity?

  • 1H/13C NMR : Assigns proton environments and carbon frameworks. For example, the thiophene sulfonyl group shows distinct sulfur-related deshielding in 13C spectra .
  • High-Resolution MS (HRMS) : Validates molecular formula (e.g., C20H19ClN2O3S2) .
  • HPLC-UV : Monitors purity at λ = 254 nm, with retention times compared to standards .

Q. What in vitro assays evaluate biological activity?

  • Nitric Oxide Synthase (NOS) Inhibition : Uses recombinant human iNOS, eNOS, or nNOS expressed in Sf9 cells. Activity is measured via radioactive arginine-to-citrulline conversion .
  • Enzyme Inhibition (e.g., PTP1B) : IC50 values determined via colorimetric assays (e.g., pNPP hydrolysis) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized?

  • Reaction Optimization : Adjust temperature (e.g., 0°C for HCl-mediated salt formation improves crystallinity) and solvent polarity (methanol/CH2Cl2 mixtures enhance intermediate solubility) .
  • Purification : Use silica gel chromatography (hexane/EtOAc gradients) for intermediates. Recrystallization in EtOH/H2O yields high-purity final products (>95%) .
  • Salt Formation : Converting free bases to dihydrochloride salts (72.6% yield) improves stability and solubility .

Q. How to resolve contradictory inhibitory activity data across studies?

  • Assay Standardization : Control enzyme isoforms (e.g., iNOS vs. nNOS), substrate concentrations, and cofactors (e.g., Ca²⁺ for eNOS) .
  • Structural Comparisons : Analyze analogs (e.g., 3-chloro vs. 4-fluoro substituents) to identify substituent-dependent activity trends (Table 1) .

Table 1: Substituent Effects on Inhibitory Activity

SubstituentTarget EnzymeIC50/EC50Reference
4-Chloro (Parent)iNOS0.8 µM
2,6-DifluoroPTP1B1.5 µM
Thiophene sulfonylRORγ<1 µM

Q. What strategies improve target selectivity in SAR studies?

6.

  • Systematic Analog Synthesis : Introduce halogens (Cl, F), alkyl chains, or heterocycles (e.g., furan vs. thiophene) to modulate steric/electronic profiles .
  • Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target vs. off-target enzymes .
  • Computational Modeling : Dock analogs into crystal structures (e.g., PDB ID 4WHT for PTP1B) to predict binding modes and optimize interactions .

Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal assays (e.g., enzymatic activity + cellular viability). For example, discrepancies in NOS inhibition may arise from cell-type-specific post-translational modifications .
  • Scalability : Transition from batch to flow chemistry for sulfonylation steps to improve reproducibility .

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